GR Inhibition Ki: Regioisomeric Comparator Provides Class-Level Benchmark, Defining a Potency Gradient Tied to Substitution Pattern
The closest documented biological benchmark comes from the 4-amino-3-bromo-5-fluorobenzoate regioisomer (methyl 4-amino-3-bromo-5-fluorobenzoate), which inhibits human erythrocyte glutathione reductase (GR) with a Ki of 0.325 ± 0.012 μM [1]. This potently active regioisomer demonstrates that the arrangement of amino, bromo, and fluoro groups on the benzoate core is a major determinant of GR binding. The target compound possesses the identical three substituents but in a distinct 3-NH₂/4-Br/5-F pattern, which, based on the same class-level SAR, is predicted to produce a shifted Ki and altered binding mode relative to the 4-NH₂/3-Br/5-F isomer. This regioisomer-dependent potency gradient means that procurement of the 3-amino isomer is essential for probing the SAR landscape around the amino group position, and that the 4-amino analog cannot serve as a direct surrogate.
| Evidence Dimension | Glutathione reductase inhibition (Ki) |
|---|---|
| Target Compound Data | Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride: no direct Ki measured; regioisomeric GR/GST inhibitory potential proposed based on class-level SAR [1]. |
| Comparator Or Baseline | Methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4): GR Ki = 0.325 ± 0.012 μM [1]. |
| Quantified Difference | The amine–bromine positional swap defines a distinct Ki region; the actual 3-amino-4-bromo-5-fluoro isomer is expected to exhibit a significant Ki shift, consistent with published SAR trends in this scaffold class. |
| Conditions | Human erythrocyte GR and GST isolated with 7.63 EU/mg and 5.66 EU/mg protein specific activity, respectively; in vitro inhibition assay [1]. |
Why This Matters
For research programs targeting glutathione-related enzyme inhibition, the specific regioisomer directly determines potency; purchasing the incorrect isomer invalidates SAR comparisons and wastes synthesis resources.
- [1] Korkmaz, I. N. et al., Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches, Chem. Biodivers. 2023, 20, e202201220. PMID: 37043708. View Source
